molecular formula C12H12N2OS B6991237 N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)prop-2-enamide

N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)prop-2-enamide

Cat. No.: B6991237
M. Wt: 232.30 g/mol
InChI Key: MVCWWIZQCIGYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)prop-2-enamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring

Properties

IUPAC Name

N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-4-12(15)14(3)9-5-6-10-11(7-9)16-8(2)13-10/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCWWIZQCIGYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)prop-2-enamide typically involves the reaction of 2-methylbenzothiazole with appropriate reagents to introduce the N-methyl and prop-2-enamide groups. One common method involves the use of N-methylation followed by acylation reactions. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could target tyrosine kinases or other signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups that confer distinct chemical and biological properties. Its N-methyl and prop-2-enamide groups allow for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

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